((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
Description
This compound is a fluorinated nucleoside analog featuring a tetrahydrofuran core substituted with a purine base (9H-purin-9-yl), a fluorine atom at the 4-position, and two benzoyloxy groups at the 3- and 2-positions (methyl benzoate). The fluorine substitution enhances metabolic stability and alters electronic properties, while the benzoyloxy groups improve lipophilicity, facilitating membrane permeability .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5/c25-19-20(34-24(31)16-9-5-2-6-10-16)18(12-32-23(30)15-7-3-1-4-8-15)33-22(19)29-14-28-17-11-26-13-27-21(17)29/h1-11,13-14,18-20,22H,12H2/t18-,19+,20-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKFKCWDQPVRO-XAPVIXHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=CN=CN=C43)F)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=CN=CN=C43)F)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of antiviral and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.40 g/mol. The compound features a tetrahydrofuran ring, a benzoyloxy group, and a fluorine atom, which are critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H18F2N2O7 |
| Molecular Weight | 472.40 g/mol |
| Functional Groups | Benzoyloxy, Fluoro |
| Stereochemistry | (2R,3R,4S,5R) |
Antiviral Properties
Research indicates that compounds similar to This compound exhibit antiviral properties. Specifically, it has been associated with the inhibition of hepatitis C virus (HCV) replication due to its structural similarities to nucleoside analogs used in antiviral therapies.
Case Study: Sofosbuvir
- Context : Sofosbuvir is a well-known NS5B inhibitor used in the treatment of hepatitis C.
- Relevance : The compound is identified as an impurity of Sofosbuvir, suggesting potential overlaps in biological activity and mechanisms of action .
Antitumor Activity
The compound has also shown promise in antitumor activity. Bridged nucleoside analogs have been studied for their ability to inhibit tumor growth by interfering with nucleic acid synthesis.
Research Findings:
- A study highlighted that certain bridged nucleosides demonstrated significant cytotoxic effects against various cancer cell lines. The structural features of these compounds were linked to their ability to modulate DNA polymerase activity .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Viral Replication : By mimicking natural nucleotides, the compound can interfere with viral RNA synthesis.
- Cytotoxic Effects on Tumor Cells : The structural modifications enhance binding affinity to target enzymes involved in DNA replication.
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , a comparative analysis with related compounds is useful.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities, including:
-
Antitumor Activity :
- Compounds containing dioxo-pyrimidine structures have shown cytotoxic effects against cancer cell lines. The presence of the purine moiety in this compound may enhance its interaction with nucleic acids, potentially leading to antitumor properties.
-
Antimicrobial Properties :
- The benzoyloxy group is associated with antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
- Enzyme Inhibition :
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound holds promise for applications in:
- Cancer Therapy : Targeting specific cancer cell lines with tailored derivatives that enhance efficacy and reduce side effects.
- Infectious Disease Treatment : Developing new classes of antibiotics or antifungal agents based on its structural features.
- Metabolic Disorders : Investigating its role as an enzyme inhibitor could lead to therapeutic strategies for conditions like diabetes or obesity.
Case Studies and Research Findings
Numerous studies have explored the pharmacological potential of compounds similar to ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate:
-
Antitumor Efficacy :
- A study demonstrated that derivatives with similar dioxo-pyrimidine structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could yield potent anticancer agents.
- Antimicrobial Activity :
- Enzyme Interaction Studies :
Comparison with Similar Compounds
Key Structural and Functional Differences
Halogenation Effects: The target compound’s fluorine at C4 contrasts with chlorine substitutions in analogs (e.g., 6-chloro or 2,6-dichloro purines). Fluorine’s electronegativity increases oxidative stability and reduces basicity compared to chlorine .
Benzoyloxy vs. Hydroxyl Groups :
- Analogs with hydroxyl groups (e.g., (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol, ) are more hydrophilic (MW 252.23 g/mol) but less membrane-permeable than benzoyloyxated derivatives .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield?
Synthetic optimization requires addressing challenges in regioselectivity and stereochemical control. For example, modifying reaction conditions (e.g., refluxing in methanol with NaN₃ for azide incorporation) and using protecting groups like tert-butyldimethylsilyl (TBS) can stabilize intermediates. Purification via silica gel chromatography or reverse-phase HPLC is critical for isolating high-purity products. Yields exceeding 70% have been achieved by optimizing coupling reagents and reaction times .
Q. What analytical methods are most reliable for confirming the stereochemistry of this compound?
High-resolution NMR (¹H, ¹³C, and ¹⁹F) and X-ray crystallography are essential. For instance, vicinal coupling constants (³J) in ¹H NMR can confirm the cis or trans arrangement of substituents on the tetrahydrofuran ring. Fluorine NMR (¹⁹F) is particularly useful for verifying the configuration at the 4-fluoro position. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in studies of structurally similar purine derivatives .
Q. What safety precautions are necessary during handling due to its benzoyloxy and fluoro substituents?
The compound’s benzoyloxy groups pose inhalation and dermal exposure risks, requiring PPE (gloves, lab coats, and safety goggles) and fume hoods. Fluorinated intermediates may generate toxic HF under acidic conditions; neutralization with calcium gluconate gel is recommended. Storage under inert atmosphere (N₂ or Ar) at 2–8°C prevents degradation .
Advanced Research Questions
Q. How can contradictory NMR data between synthetic batches be resolved?
Discrepancies in NMR spectra often arise from residual solvents, diastereomeric impurities, or dynamic rotational isomerism. Use deuterated solvents (e.g., DMSO-d₆) to minimize interference. 2D NMR techniques (COSY, HSQC) help assign overlapping signals. For example, NOESY correlations can distinguish axial vs. equatorial proton orientations in the tetrahydrofuran ring. Cross-validation with mass spectrometry (HRMS or MALDI-TOF) ensures molecular integrity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of modified derivatives?
Systematic SAR studies involve substituting the purine base (e.g., 6-amino vs. 6-chloro), modifying the benzoyloxy groups, or altering the tetrahydrofuran backbone. Biological assays (e.g., enzyme inhibition or cellular uptake studies) paired with computational docking (AutoDock Vina) can identify critical interactions. For example, replacing the 4-fluoro group with hydroxyl reduces target binding affinity by 80% in adenosine receptor studies .
Q. How can discrepancies between in vitro purity and in vivo biological activity be addressed?
Even with >95% purity (HPLC), impurities like regioisomers or enantiomers at ppm levels can skew bioassays. Orthogonal analytical methods (e.g., chiral HPLC, ICP-MS for metal contaminants) are necessary. Functional assays (e.g., radioligand binding) should include negative controls with structurally related inactive analogs to validate specificity .
Q. What mechanistic insights can be gained from isotopic labeling of the tetrahydrofuran ring?
¹⁸O or ²H labeling at the 4-fluoro or 5-hydroxymethyl positions can track metabolic pathways. For example, ¹⁸O-labeled analogs revealed hydrolytic cleavage of benzoyloxy groups in liver microsomes. Stable isotope-assisted mass spectrometry (SIAM) quantifies metabolite ratios and identifies rate-limiting steps in catabolism .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Polar aprotic solvents (e.g., DMF) accelerate benzoyl ester hydrolysis, while non-polar solvents (toluene) enhance stability. Arrhenius studies show a 10°C increase in storage temperature reduces shelf life by 50% due to fluorinated ring decomposition. Lyophilization in amber vials under vacuum extends stability to >12 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
